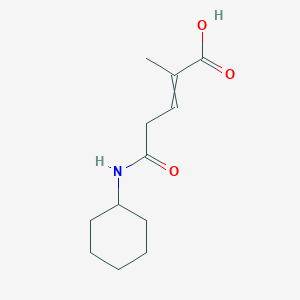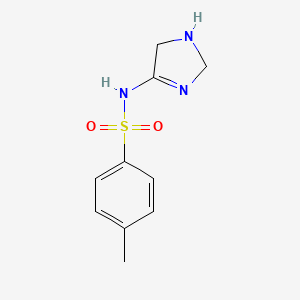![molecular formula C17H14 B12600373 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 648933-54-4](/img/structure/B12600373.png)
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with a unique structure that combines an ethynyl group and a styrene derivative
準備方法
The synthesis of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and phenylacetylene.
Reaction Conditions: The key steps include a Wittig reaction to form the styrene derivative, followed by Sonogashira coupling to introduce the ethynyl group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using palladium catalysts and copper co-catalysts under inert atmosphere.
化学反応の分析
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions: Typical reagents include halogens for substitution reactions, and conditions often involve solvents like dichloromethane or toluene.
科学的研究の応用
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Research into its biological activity includes studying its interactions with enzymes and potential as a drug candidate.
作用機序
The mechanism of action of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets through its ethynyl and styrene moieties:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, although specific details depend on the context of its use.
類似化合物との比較
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethynyl-4-methylbenzene and 1-ethynyl-2-phenylethynylbenzene share structural similarities but differ in their functional groups and reactivity.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
648933-54-4 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
1-ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14/c1-3-16-6-4-5-7-17(16)13-12-15-10-8-14(2)9-11-15/h1,4-13H,2H3 |
InChIキー |
JLTLSASUYGNQEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


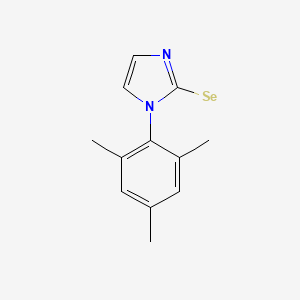
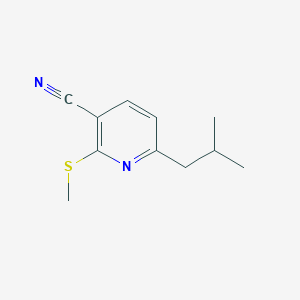
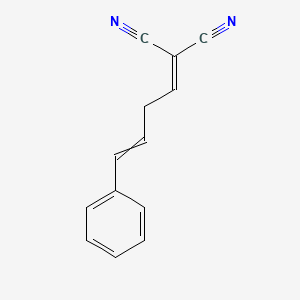
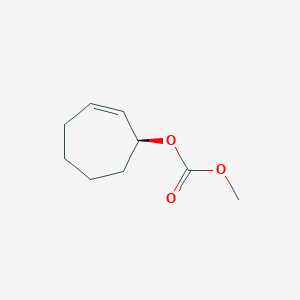
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

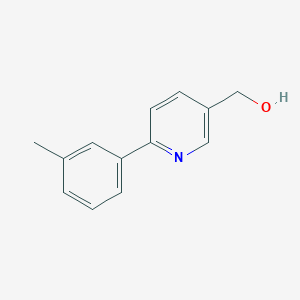
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
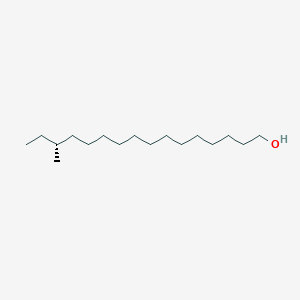
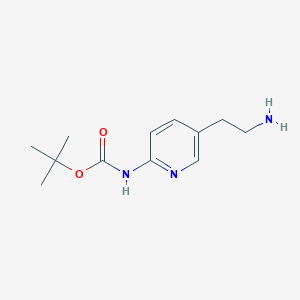
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
